

# Application of (2-Chloro-thiazol-5-ylmethyl)-methyl-amine in Pesticide Synthesis

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## Compound of Interest

Compound Name: (2-Chloro-thiazol-5-ylmethyl)-methyl-amine

Cat. No.: B175063

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## Introduction

**(2-Chloro-thiazol-5-ylmethyl)-methyl-amine** is a key intermediate in the synthesis of several commercially important neonicotinoid insecticides. This class of insecticides acts on the central nervous system of insects, leading to paralysis and death.[1] The high efficacy and broad-spectrum activity of neonicotinoids have made them widely used in crop protection.[2][3] This document provides detailed application notes and protocols for the use of **(2-Chloro-thiazol-5-ylmethyl)-methyl-amine** and its precursor, 2-chloro-5-chloromethylthiazole, in the synthesis of the neonicotinoid pesticides clothianidin and thiamethoxam.

## Synthesis of Clothianidin

Clothianidin is a potent insecticide used to control a wide range of sucking and chewing insects.[2] Its synthesis involves the reaction of **(2-Chloro-thiazol-5-ylmethyl)-methyl-amine** (which is typically formed in situ from 2-chloro-5-chloromethylthiazole and methylamine) with a nitroguanidine derivative.

## Experimental Protocols

### Protocol 1: Two-Step Synthesis of Clothianidin via a Triazine Intermediate

This method involves the reaction of 2-chloro-5-chloromethylthiazole with a triazine derivative, followed by hydrolysis to yield clothianidin.

- Step 1: Synthesis of 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3,5-dimethyl-hexahydro-1,3,5-triazine.
  - In a reaction vessel, combine 2-chloro-5-chloromethylthiazole, 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine, and potassium carbonate in an aqueous solution of a tetra-alkyl ammonium hydroxide.[4]
  - The molar ratio of 2-chloro-5-chloromethylthiazole to 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine is typically between 1:1 and 1.5:1.[4]
  - Maintain the reaction temperature between -5°C and 60°C.[4]
  - After the reaction is complete, the intermediate product is isolated through filtration, precipitation, extraction, and concentration.[4]
- Step 2: Hydrolysis to Clothianidin.
  - The intermediate from Step 1 is hydrolyzed in a solution of an alkylamine.[4]
  - The hydrolysis is carried out at a temperature between 20°C and 100°C.[4]
  - Clothianidin is then obtained by freezing and filtration of the reaction mixture.[4]

#### Protocol 2: Direct Synthesis of Clothianidin

This protocol describes a more direct route to clothianidin.

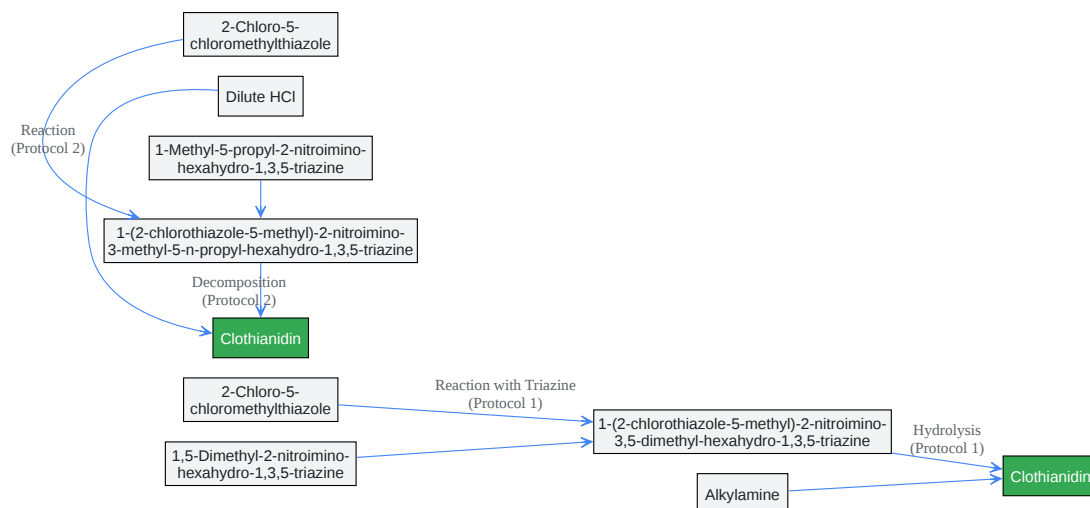
- In a reaction vessel, combine 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine, potassium carbonate, and N,N-dimethylformamide.[5]
- Control the temperature at 20-25°C and add a solution of 2-chloro-5-chloromethylthiazole in N,N-dimethylformamide dropwise over 30 minutes.[5]
- Slowly raise the temperature to 40-50°C and monitor the reaction progress using high-performance liquid chromatography (HPLC).[5]
- Once the reaction is complete, filter the mixture while hot.[5]

- To the filtrate, add a mixture of saturated brine and an organic solvent (e.g., ethyl acetate, petroleum ether) and stir for extraction and separation.[5]
- Filter the organic phase and cool the filtrate to below 0°C to induce crystallization.[5]
- The resulting intermediate is then treated with dilute hydrochloric acid to generate clothianidin.[5]

## Quantitative Data

Parameter	Value	Reference
Protocol 2 Yield	89.7% - 90.4%	[5]
Protocol 2 Purity (HPLC)	99.1%	[5]
Molar Ratio (Protocol 1, Step 1)	2-chloro-5-chloromethylthiazole : 1,5-dimethyl-2-nitro-imine base-six hydrogen-1,3,5-triazine : tetra-alkyl ammonium hydroxide = 1-1.5 : 1 : 0.01-0.1	[4]

## Synthesis Pathway



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Caption: Synthesis pathways for Clothianidin.

## Synthesis of Thiamethoxam

Thiamethoxam is another broad-spectrum neonicotinoid insecticide.[3] Its synthesis involves the reaction of 2-chloro-5-chloromethylthiazole with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine.

## Experimental Protocols

### Protocol 1: Synthesis in Dimethyl Carbonate

- In a reaction bottle, sequentially add 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, dimethyl carbonate, and 2-chloro-5-chloromethylthiazole.[6]
- Slowly add a mixture of tetramethylammonium hydroxide, potassium carbonate, and dimethyl carbonate.[6]
- The molar ratio of 2-chloro-5-chloromethylthiazole to 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine can range from 1:10 to 10:1.[6]
- The reaction is typically carried out at a temperature between 50°C and 80°C.[6]
- After the reaction is complete, add water and adjust the pH of the solution to 6.5 with hydrochloric acid.[6]
- Allow the layers to separate, concentrate the organic layer under reduced pressure, cool for crystallization, filter, and dry to obtain thiamethoxam as a white powdery product.[6]

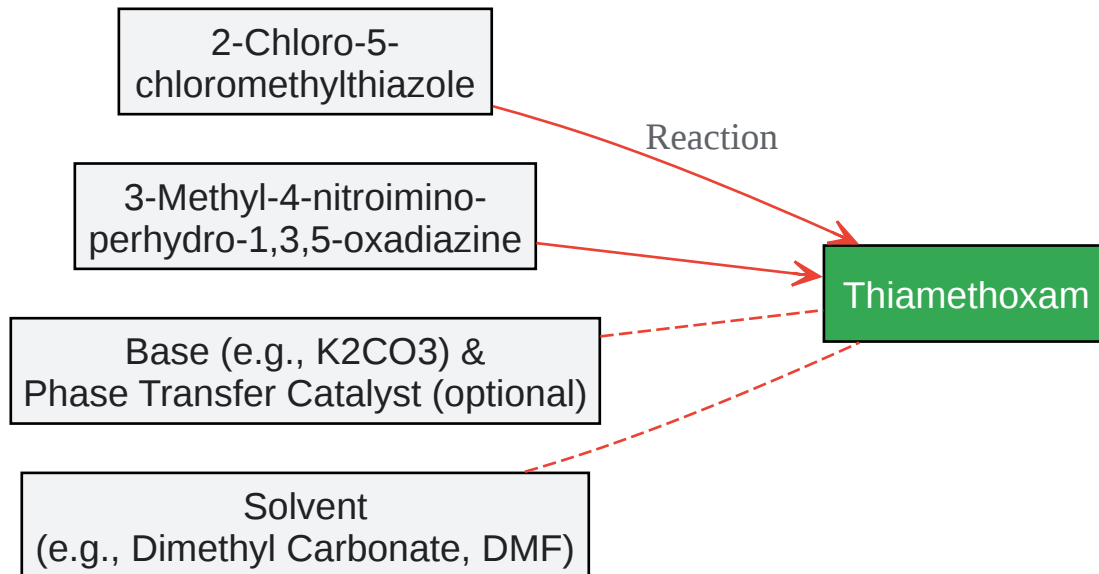
### Protocol 2: Synthesis in Dimethylformamide (DMF)

- In a reactor, combine 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and 2-chloro-5-(chloromethyl)thiazole in dimethylformamide (DMF).[7][8]
- Heat the mixture to approximately 65°C.[7][8]
- Add potassium carbonate and a phase transfer catalyst such as triethyl benzyl ammonium chloride (TEBA) over a period of 20 to 40 minutes.[7][8]
- The reaction is conducted at a temperature in the range of 50 to 75°C.[9]
- The product can be isolated by crystallization.[8]

## Quantitative Data

Parameter	Value	Reference
Protocol 1 Yield	78% - 82%	[6]
Protocol 2 Yield	Not specified, but described as "very high yields"	[9]
Molar Ratio (Protocol 1)	2-chloro-5-chloromethylthiazole : 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine = 1:10 to 10:1	[6]
Reaction Temperature (Protocol 1)	50°C - 80°C	[6]
Reaction Temperature (Protocol 2)	50°C - 75°C	[9]

## Synthesis Pathway

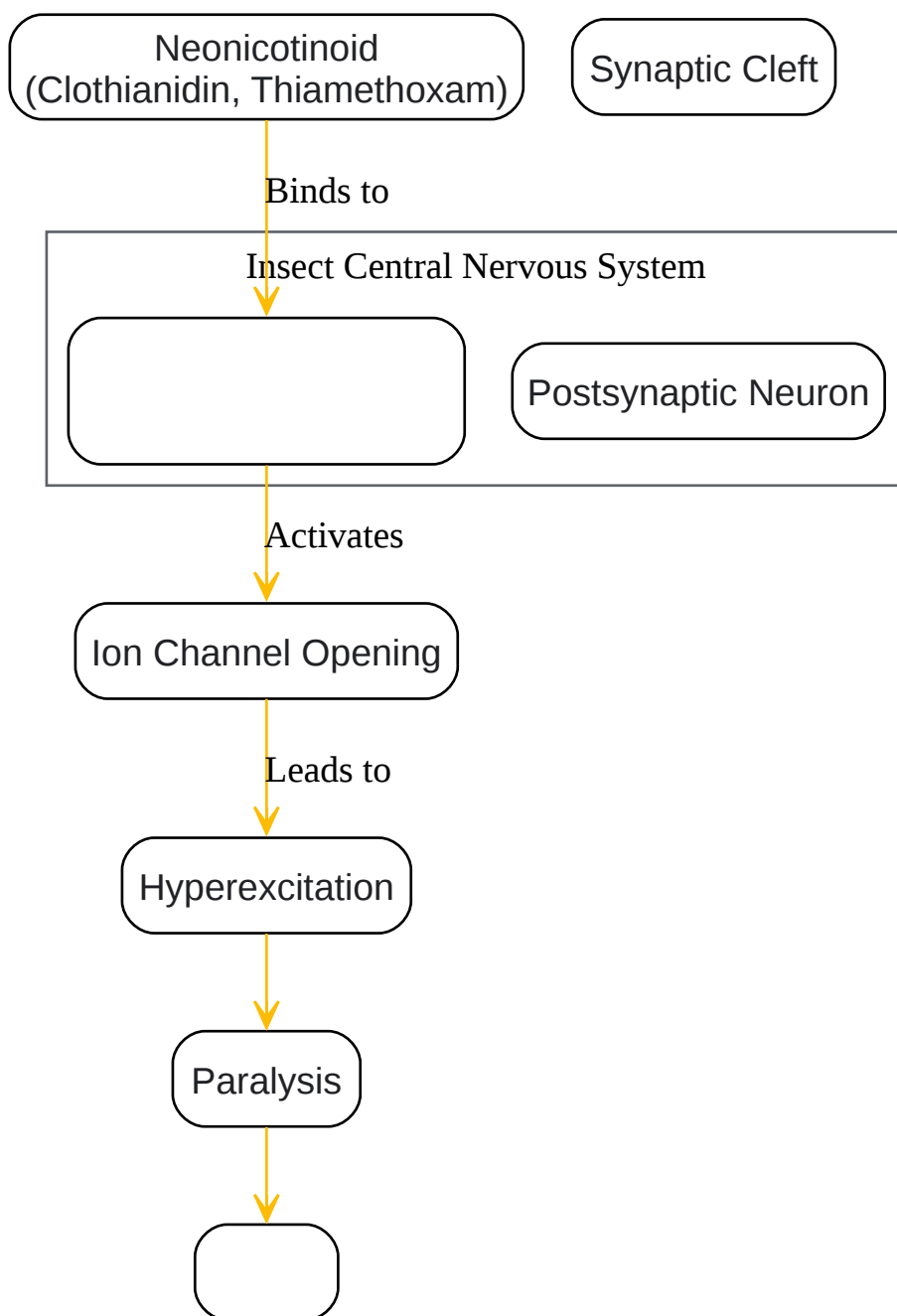


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Caption: Synthesis pathway for Thiamethoxam.

## Signaling Pathway and Mechanism of Action

Neonicotinoid insecticides, including clothianidin and thiamethoxam, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects.[1] This binding leads to the overstimulation of these receptors, causing hyperexcitation, paralysis, and ultimately the death of the insect.[1] Their selective toxicity towards insects is attributed to a higher binding affinity for insect nAChRs compared to mammalian receptors.[1]



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Caption: Mechanism of action of neonicotinoid insecticides.

Disclaimer: These protocols are intended for informational purposes for researchers, scientists, and drug development professionals. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions. The yields and purities mentioned are based on literature and may vary depending on the specific experimental conditions.

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